Regioselective Synthetic Accessibility: 5,6-Dichloro vs. 4,6-Dichloro Pyridazine Carboxylate Scaffolds
The 5,6-dichloropyridazine-3-carboxylate scaffold (CAS 2203332-00-5) offers fundamentally different regioselectivity in nucleophilic aromatic substitution (SₙAr) reactions compared to the 4,6-dichloropyridazine-3-carboxylate isomer (CAS 679406-03-2) . The chlorine atoms at positions 5 and 6 in the target compound are positioned para to the pyridazine ring nitrogens, whereas in the 4,6-dichloro isomer, chlorine atoms occupy ortho/para positions relative to the carboxylate ester [1]. This positional difference dictates the order and site of nucleophilic displacement, a critical factor when designing sequential functionalization strategies in multi-step syntheses [2].
| Evidence Dimension | Regioselectivity in SₙAr Reactions |
|---|---|
| Target Compound Data | Chlorine atoms at C5 and C6 (para to ring nitrogens) |
| Comparator Or Baseline | Ethyl 4,6-dichloropyridazine-3-carboxylate (chlorine at C4 and C6; ortho/para to ester) |
| Quantified Difference | Reactivity sequence at C4 vs C5 dictated by electronic environment |
| Conditions | General nucleophilic aromatic substitution conditions |
Why This Matters
Different substitution patterns necessitate distinct synthetic route optimization and preclude direct interchangeability without revalidation of downstream reactions.
- [1] PubChemLite. Ethyl 4,6-dichloropyridazine-3-carboxylate. InChIKey: MOWPWJUYSRHMHS-UHFFFAOYSA-N. View Source
- [2] Ingenta Connect. Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. 2010. View Source
